1-(5-Chloro-thiophen-3-YL)ethylamine
Overview
Description
Synthesis Analysis
Thiophene synthesis involves several methods such as the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . These methods involve the condensation of sulfur with other compounds to form thiophene derivatives .Molecular Structure Analysis
The molecular formula of 1-(5-Chloro-thiophen-3-YL)ethylamine is C6H8ClNS . It has a molecular weight of 161.65 g/mol .Scientific Research Applications
Synthesis and Anticancer Activity
Compounds related to 1-(5-Chloro-thiophen-3-yl)ethylamine have been investigated for their potential anticancer activities. For instance, novel thiophenylchromane derivatives have demonstrated moderate anticancer activity against specific cancer cell lines, highlighting the utility of thiophene derivatives in developing therapeutic agents (Vaseghi et al., 2021). Similarly, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma, indicating the significant potential of thiophene compounds in cancer treatment (Gomha et al., 2016).
Corrosion Inhibition
Thiophene derivatives, including those related to this compound, have been applied as corrosion inhibitors for metals. A study on the adsorption and corrosion inhibition properties of a newly synthesized thiophene Schiff base on mild steel in acidic solutions revealed efficient inhibition, correlating with quantum chemical calculations (Daoud et al., 2014).
Optoelectronic Devices
Thiophene dyes have been designed and synthesized for enhanced nonlinear optical limiting, demonstrating significant potential for applications in photonic or optoelectronic devices. These applications include protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives containing the thiophene moiety for various applications. For example, the creation of tetra-substituted thiophene derivatives through a convenient one-pot method showed potential antimicrobial activity (Sable et al., 2014). Additionally, the exploration of diazepines derivatives incorporating thiophene highlights the versatility of thiophene compounds in organic synthesis (Ahumada et al., 2016).
Properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCVDJQOQOHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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